molecular formula C13H16ClNO4 B3090637 (R)-2-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)acetic acid CAS No. 1212602-23-7

(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)acetic acid

Cat. No.: B3090637
CAS No.: 1212602-23-7
M. Wt: 285.72 g/mol
InChI Key: XPFJZGJBRMTXCE-SNVBAGLBSA-N
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Description

(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)acetic acid (CAS 1212602-23-7) is a chiral α-amino acid derivative with a molecular formula of C₁₃H₁₆ClNO₄ and a molecular weight of 285.72 g/mol . It is characterized by a 2-chlorophenyl substituent at the α-carbon and a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly for antibiotics and peptidomimetics. It requires storage under dry conditions at room temperature and exhibits safety hazards including skin/eye irritation and respiratory sensitization (H315, H319, H335) .

Properties

IUPAC Name

(2R)-2-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFJZGJBRMTXCE-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)acetic acid typically involves the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the acetic acid derivative: The protected amine is then reacted with a chlorophenyl acetic acid derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow microreactor systems, which allow for the efficient and sustainable synthesis of tert-butyl esters . These systems enable precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to interact with its target. The chlorophenyl group may also play a role in binding to hydrophobic pockets within the target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen-Substituted Analogs
  • The fluorine atom, being smaller and less electronegative than chlorine, reduces steric hindrance and lipophilicity. This analog is utilized in fluoro-substituted cephalosporin antibiotics . Crystal Structure: Differs from the chlorophenyl compound due to fluorine's smaller atomic radius and distinct electronic effects .
  • Bromophenyl Derivatives: (R)-2-(4-Bromophenyl)-2-((Boc)amino)acetic acid (CAS 1228570-47-5) and (S)-2-(2-bromophenyl)-2-((Boc)amino)acetic acid (CAS 1228547-87-2) feature bromine, which increases molecular weight and polarizability. Bromine’s larger size may enhance binding affinity in certain biological targets but could reduce metabolic stability .
Methoxyphenyl Analog
  • (R)-2-((Boc)amino)-2-(2-methoxyphenyl)acetic acid (CAS 1217786-73-6, C₁₄H₁₉NO₅, MW 281.30) introduces a methoxy group, an electron-donating substituent. This increases solubility in polar solvents but reduces electrophilicity compared to the chlorophenyl parent compound. Safety hazards align with the chlorophenyl analog (H315, H319, H335) .
Heteroaromatic Analogs
  • Thiophenyl Derivatives: 2-(Boc-amino)-2-(3-thiophenyl)acetic acid (CAS 40512-57-0) and (R)-2-((Boc)amino)-2-(thiophen-2-yl)acetic acid (CAS 74562-03-1) replace the phenyl ring with thiophene. Molecular weights are lower (~257–257.31 g/mol), and solubility may vary due to sulfur’s polarity .

Aliphatic and Cyclic Substituents

  • Cyclobutyl Analog: (R)-2-((Boc)amino)-2-cyclobutylacetic acid (CAS 155905-78-5) replaces the aromatic ring with a cyclobutyl group, significantly reducing aromatic interactions but increasing conformational rigidity. This analog is used in peptidomimetic design .
  • Difluorocyclohexyl Derivative: (R)-2-((Boc)amino)-2-(4,4-difluorocyclohexyl)acetic acid (CAS 1956437-69-6) introduces a fluorinated cyclohexane ring, enhancing metabolic stability and lipophilicity. Such derivatives are explored in CNS-targeted drug candidates .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)acetic acid, identified by CAS number 1212602-23-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity, supported by relevant data and case studies.

  • Molecular Formula : C₁₃H₁₆ClNO₄
  • Molecular Weight : 285.72 g/mol
  • CAS Number : 1212602-23-7
  • MDL Number : MFCD03426364

Synthesis

The synthesis of this compound typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This process enhances the stability and reactivity of the compound during further synthetic steps. The general synthetic route includes:

  • Formation of the Boc-protected amino acid.
  • Introduction of the chlorophenyl group through appropriate coupling reactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain analogs have shown activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species, with Minimum Inhibitory Concentration (MIC) values ranging from 4–8 μg/mL .

Anticancer Properties

Studies have demonstrated that this compound and its derivatives possess notable anticancer activity. In vitro assays revealed:

  • IC₅₀ Values : The compound exhibited an IC₅₀ value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong antiproliferative effects .
  • Selectivity : It showed a 19-fold lesser effect on non-cancerous MCF10A cells compared to cancerous cells, suggesting a favorable therapeutic window for targeting cancer cells specifically .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in animal models:

  • C_max : Maximum concentration observed was 592 ± 62 mg/mL.
  • Elimination Half-life (t₁/₂) : The compound displayed slow elimination kinetics with a half-life of approximately 27.4 nM .

Case Studies

  • In Vivo Efficacy : A study involving BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with the compound significantly inhibited lung metastasis over a period of 30 days, outperforming known standards like TAE226 .
  • Toxicity Assessment : In vivo toxicity studies indicated acceptable safety margins at high oral doses (up to 800 mg/kg), suggesting that the compound could be developed further for therapeutic applications without significant adverse effects .

Data Summary Table

PropertyValue
Molecular FormulaC₁₃H₁₆ClNO₄
Molecular Weight285.72 g/mol
CAS Number1212602-23-7
Antimicrobial MIC4–8 μg/mL
Anticancer IC₅₀ (MDA-MB-231)0.126 μM
C_max592 ± 62 mg/mL
Elimination Half-life27.4 nM

Q & A

Q. What is the optimal synthetic route for preparing (R)-2-((tert-butoxycarbonyl)amino)-2-(2-chlorophenyl)acetic acid with high enantiomeric purity?

The compound is synthesized via stereocontrolled 1,3-nitrogen migration using (R,R)-FeBIPF₂ (2 mol%) as a chiral catalyst and 2,2,6,6-tetramethylpiperidine (TMP) as a base. Starting from tert-butyl (2-(2-chlorophenyl)acetoxy)carbamate, the reaction proceeds at −30 °C for 16 hours, yielding 85% of the product with 88% enantiomeric excess (ee). Flash column chromatography on silica gel with n-hexane/EtOAc (5:1, plus 0.2% HOAc) is critical for purification .

Q. How is enantiomeric purity validated for this compound?

Enantiomeric excess is determined via HPLC using a Daicel Chiralpak IG column (250 × 4.6 mm) with n-hexane/iPrOH (9:1 v/v, 0.1% TFA) as the mobile phase at 1.0 mL/min flow rate. UV detection at 210 nm reveals two peaks at t₁ = 15.1 min and t₂ = 24.5 min, corresponding to the enantiomers. This method ensures precise quantification of ee values .

Q. What are the recommended storage conditions to maintain stability?

The compound is stable under dry, sealed, and room-temperature conditions. Avoid exposure to moisture, heat, and incompatible materials (e.g., strong acids/bases). Long-term storage in inert atmospheres (e.g., argon) is advised to prevent decomposition .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance enantiomeric excess beyond 88%?

To improve ee:

  • Catalyst tuning : Screen alternative chiral catalysts (e.g., Ru or Co complexes) or adjust FeBIPF₂ loading (test 1–5 mol%).
  • Temperature control : Lower reaction temperatures (−40 °C to −50 °C) may slow racemization.
  • Additives : Introduce chiral auxiliaries (e.g., tartaric acid derivatives) or optimize base stoichiometry (TMP vs. stronger/weaker bases).
    Post-synthesis kinetic resolution via enzymatic methods (e.g., lipases) could further enrich enantiopurity .

Q. What analytical methods beyond HPLC are suitable for characterizing degradation products?

  • LC-MS/MS : Identifies hydrolytic byproducts (e.g., tert-butoxycarbonyl group cleavage) and quantifies degradation pathways.
  • NMR spectroscopy : Monitor chemical shifts in DMSO-d₆ or CDCl₃ to detect structural changes (e.g., Boc deprotection at δ 1.4 ppm).
  • TGA/DSC : Assess thermal stability under controlled heating rates (e.g., 10 °C/min) to identify decomposition thresholds .

Q. How does the 2-chlorophenyl substituent influence the compound’s reactivity in peptide coupling?

The electron-withdrawing chlorine atom increases electrophilicity at the α-carbon, enhancing reactivity in amide bond formation. However, steric hindrance from the ortho-chloro group may reduce coupling efficiency with bulky amines. Computational modeling (DFT) or kinetic studies comparing para/meta-substituted analogs can elucidate steric vs. electronic effects .

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency response : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes .

Q. What role does this compound play in synthesizing β-lactam antibiotics?

As a chiral α-amino acid derivative, it serves as a precursor for cephalosporin side-chain modifications. The 2-chlorophenyl group enhances antibiotic lipophilicity, potentially improving bacterial membrane penetration. Coupling with β-lactam cores (e.g., 7-ACA) via solid-phase peptide synthesis (SPPS) is a key step .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)acetic acid
Reactant of Route 2
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(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)acetic acid

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